molecular formula C15H12BrN5S B6073923 [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile

[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile

Cat. No.: B6073923
M. Wt: 374.3 g/mol
InChI Key: ACWXCKLCCVMHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile, also known as ABT-737, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 is a member of the BH3 mimetic class of drugs, which target the anti-apoptotic proteins in cancer cells, leading to cell death.

Mechanism of Action

[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is a BH3 mimetic drug that binds to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. By binding to these proteins, this compound displaces the pro-apoptotic proteins Bax and Bak, which are normally sequestered by the anti-apoptotic proteins. Once released, Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptotic factors, ultimately resulting in cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin, by increasing their apoptotic response.

Advantages and Limitations for Lab Experiments

One of the advantages of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. This specificity makes it an attractive candidate for cancer therapy, as it has minimal toxicity in normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile research. One area of interest is the development of more soluble analogs of this compound, which would make it easier to administer in vivo. Another area of interest is the combination of this compound with other chemotherapeutic agents, such as cisplatin and doxorubicin, to increase their apoptotic response. Finally, there is interest in the development of this compound as a potential therapy for other diseases, such as autoimmune disorders and neurodegenerative diseases, which are characterized by abnormal apoptosis.

Synthesis Methods

The synthesis of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile involves a series of chemical reactions that start with the condensation of 4-bromobenzaldehyde with malononitrile, followed by the addition of ethylamine and 2-aminothiazole. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound works by binding to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, leading to the activation of the pro-apoptotic proteins Bax and Bak, which ultimately result in cell death.

Properties

IUPAC Name

2-[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5S/c1-2-20-15-21-14(19)13(22-15)12(10(7-17)8-18)9-3-5-11(16)6-4-9/h3-6H,2,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWXCKLCCVMHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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